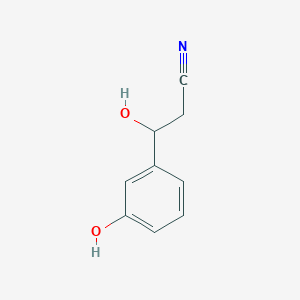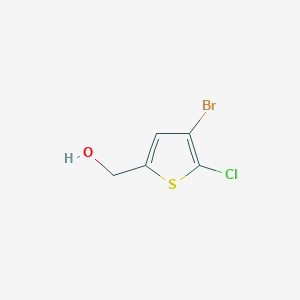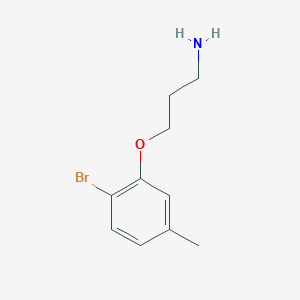
2-Bromo-5-hydroxycinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fifth position on the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxycinnamic acid typically involves a multi-step reaction. One common method includes the following steps:
Bromination: The introduction of a bromine atom to the aromatic ring. This can be achieved using bromine or a brominating agent in the presence of a catalyst.
Hydroxylation: The introduction of a hydroxyl group at the desired position. This can be done using a hydroxylating agent under specific reaction conditions.
For example, a multi-step reaction involving [RuCl2(p-cymene)]2, copper(II) acetate monohydrate, and silver hexafluoroantimonate in 1,2-dimethoxyethane at 100°C for 12 hours, followed by treatment with lithium hydroxide monohydrate in tetrahydrofuran, water, and methanol at 80°C for 12 hours, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 2-Bromo-5-hydroxycinnamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-Bromo-5-hydroxycinnamic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory effects.
作用機序
The mechanism of action of 2-Bromo-5-hydroxycinnamic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anticancer effects are mediated by the inhibition of cell survival pathways, modulation of gene expression, and induction of oxidative stress and DNA damage .
類似化合物との比較
2-Bromo-5-hydroxycinnamic acid can be compared with other hydroxycinnamic acid derivatives, such as:
- Caffeic Acid
- Ferulic Acid
- Sinapic Acid
- Chlorogenic Acid
- Rosmarinic Acid
Uniqueness:
- Bromine Substitution: The presence of a bromine atom at the second position distinguishes this compound from other hydroxycinnamic acids, potentially enhancing its biological activity and reactivity.
- Hydroxyl Group Position: The hydroxyl group at the fifth position may influence its antioxidant properties and interactions with biological targets .
These unique features make this compound a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3-(2-bromo-5-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPPXUZQQPQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
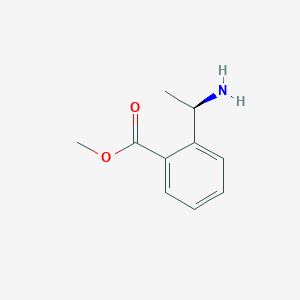
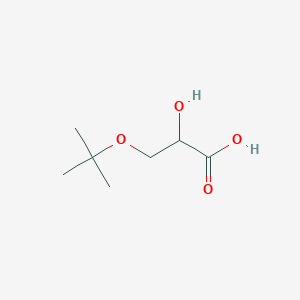
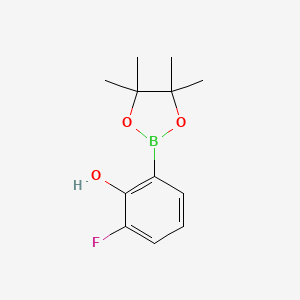

![methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)



